2-(3,5-Dimethyl-4-isoxazolyl)glycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

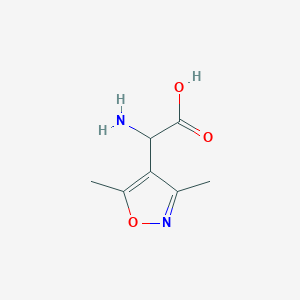

2-(3,5-Dimethyl-4-isoxazolyl)glycine: Dimebolin , is a five-membered heterocyclic compound. Its structure consists of an isoxazole ring fused to a glycine moiety. The isoxazole ring contains one oxygen atom and one nitrogen atom at adjacent positions. Due to its unique structure, it exhibits a wide spectrum of biological activities.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of 2-(3,5-Dimethyl-4-isoxazolyl)glycine. One common approach involves the condensation of glycine with 3,5-dimethyl-4-isoxazolecarboxylic acid. The reaction proceeds under appropriate conditions to form the desired compound.

Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale syntheses provide valuable insights into the compound’s preparation.

Chemical Reactions Analysis

Reactivity:: 2-(3,5-Dimethyl-4-isoxazolyl)glycine can undergo various chemical reactions, including:

Oxidation: It may be oxidized under specific conditions.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substituents on the isoxazole ring can be replaced.

Amidation: The carboxylic acid group can react with amines to form amides.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.

Amidation: Amine reactants and coupling agents (e.g., DCC, EDC) for amide bond formation.

Major Products:: The major products depend on the specific reaction conditions and substituents. For example, amidation yields this compound amides.

Scientific Research Applications

Neuropharmacology

2-(3,5-Dimethyl-4-isoxazolyl)glycine has been investigated for its role as a selective N-methyl-D-aspartate (NMDA) receptor partial agonist. NMDA receptors are critical in synaptic plasticity and memory function, making them important targets for neuropharmacological interventions. Studies have shown that derivatives of this compound can selectively modulate different NMDA receptor subtypes, which may lead to the development of new therapeutic agents for neurological disorders such as Alzheimer's disease and schizophrenia .

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound and its derivatives. For instance, compounds containing isoxazole moieties have demonstrated significant activity against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Synthetic Pathways

The synthesis of this compound typically involves the reaction of appropriate precursors under specific conditions to form the isoxazole ring structure. Techniques such as copper-photoredox catalysis have been employed to enhance the efficiency of these synthetic routes, enabling the generation of diverse glycine derivatives with varying substituents that can further fine-tune their biological activities .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of this compound has revealed that modifications at various positions on the isoxazole ring can significantly affect its pharmacological properties. For example, small changes in substituents can alter receptor selectivity and potency, providing insights into how to optimize these compounds for specific therapeutic applications .

NMDA Receptor Modulation

A study demonstrated that specific analogs of this compound exhibit distinct agonistic or antagonistic properties at different NMDA receptor subtypes. This selectivity was attributed to molecular docking studies that indicated how structural variations influence binding affinities . Such findings underscore the potential for developing targeted therapies aimed at specific neurological conditions.

Anticancer Efficacy Testing

In vitro studies conducted on synthesized derivatives of this compound showed promising results against multiple cancer cell lines. Compounds were evaluated for their cytotoxic effects using assays that measure cell viability and apoptosis rates. Notably, certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Neuropharmacology | NMDA receptor modulation | Selective agonism/antagonism observed |

| Anticancer Activity | Testing against A549, HCT116, MCF-7 | Potent cytotoxic effects with low IC50 |

| Synthesis | Copper-photoredox catalysis | Efficient synthesis of diverse derivatives |

Mechanism of Action

The exact mechanism remains under investigation. It likely involves modulation of neurotransmitter systems and synaptic plasticity.

Comparison with Similar Compounds

While Dimebolin is unique, other isoxazole derivatives (e.g., ibotenic acid, muscimol) share structural similarities.

Biological Activity

2-(3,5-Dimethyl-4-isoxazolyl)glycine (DMIG) is a compound of interest within pharmacological and biochemical research due to its structural similarities to known neurotransmitter analogs. This article explores the biological activity of DMIG, focusing on its mechanisms of action, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

DMIG is characterized by its isoxazole ring and glycine moiety, which contribute to its biological activity. The presence of the dimethyl groups enhances its lipophilicity and may influence its interaction with biological targets.

DMIG has been primarily studied for its role as a selective agonist at the AMPA receptor , a subtype of glutamate receptors in the central nervous system. Its mechanism involves:

- Competitive antagonism : DMIG competes with glutamate for binding at the AMPA receptor sites, altering synaptic transmission.

- Neuroprotective effects : By modulating excitatory neurotransmission, DMIG may offer protective effects against excitotoxicity associated with neurodegenerative diseases.

Biological Activity

Research indicates that DMIG exhibits significant biological activity across various assays:

- Electrophysiological Studies : In vitro studies demonstrate that DMIG effectively reduces AMPA receptor-mediated excitatory postsynaptic currents (EPSCs), indicating its role as an antagonist at these receptors. For instance, at a concentration of 20 µM, DMIG reduced EPSCs to approximately 16% of control levels, while the inactive enantiomer showed no significant effect .

- Behavioral Studies : In vivo experiments involving mouse models show that DMIG administration leads to dose-dependent behavioral changes, such as flaccidity and altered righting reflexes. The effective dose (ED50) was determined to be around 6.3 nmol/mouse .

- Neuropharmacological Effects : DMIG has been linked to potential therapeutic effects in conditions such as epilepsy and neurodegenerative disorders due to its ability to modulate synaptic plasticity and reduce excitotoxic damage .

Comparative Biological Activity

A summary of biological activities compared with other related compounds is presented in the following table:

Case Studies

- Neuroprotection in Excitotoxic Models : In a study assessing neuroprotective agents, DMIG demonstrated significant efficacy in reducing neuronal death in models of excitotoxicity induced by excessive glutamate exposure. This suggests potential for development as a therapeutic agent in conditions like Alzheimer's disease or stroke .

- Behavioral Impact in Rodent Models : Behavioral assays indicated that DMIG administration altered locomotion and exploratory behavior in rodents, correlating with its pharmacological profile as an AMPA receptor antagonist .

Properties

Molecular Formula |

C7H10N2O3 |

|---|---|

Molecular Weight |

170.17 g/mol |

IUPAC Name |

2-amino-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetic acid |

InChI |

InChI=1S/C7H10N2O3/c1-3-5(4(2)12-9-3)6(8)7(10)11/h6H,8H2,1-2H3,(H,10,11) |

InChI Key |

BIWAEPJSMLOBJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)C(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.